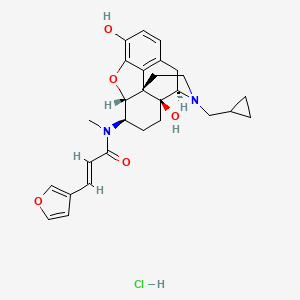
DMeOB
Descripción general
Descripción
DMeOB is a drug used in scientific research . It acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype mGluR5 .
Synthesis Analysis
. Its synthesis involves the compound 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone .
Molecular Structure Analysis
The molecular formula of DMeOB is C16H16N2O2 . Its molecular weight is 268.31 . The SMILES string representation of DMeOB is COc1cccc(\C=N\N=C\c2cccc(OC)c2)c1 .
Physical And Chemical Properties Analysis
DMeOB is a solid substance . It is yellow in color . It is soluble in DMSO but insoluble in water .
Aplicaciones Científicas De Investigación
1. Diabetes Mellitus Research
DMeOB (not specifically mentioned) has potential applications in the realm of diabetes research. In the study by Kavakiotis et al. (2017), the use of machine learning and data mining methods in diabetes research is emphasized. The article discusses the application of these techniques in prediction, diagnosis, and management of diabetic complications, highlighting the importance of handling the vast amounts of data generated in diabetes research, including genetic data and Electronic Health Records (EHRs) (Kavakiotis et al., 2017).
2. Biomedical Data Sharing and Consent
Dynamic consent, a concept relevant to DMeOB's application in research networks, is discussed by Kaye et al. (2014). This involves a digital interface for communication between researchers and participants, enhancing engagement and informed decision-making in biomedical research. The paper highlights the importance of evolving consent mechanisms in the age of digital data sharing, which is crucial for research involving large-scale biomedical data (Kaye et al., 2014).
3. Density Functional Theory in Biological Systems
In the context of biological systems, density functional theory (DFT) has increasing applications, as discussed by Orio et al. (2009). DFT can be used to calculate various properties such as geometries, energies, and spectroscopic properties, complementing experimental investigations in biological research. This is particularly relevant to DMeOB as it could be used for understanding its molecular interactions and properties (Orio et al., 2009).
4. Nanolithography in Biomedical Research
Dip-pen nanolithography (DPN), a technique that may find use in the research of DMeOB, is reviewed by Salaita et al. (2007). DPN is used for depositing materials on surfaces at the nanoscale and is vital for studying molecular electronics, materials assembly, and biological recognition. Its application in biomedical research could be significant for understanding and manipulating DMeOB at the molecular level (Salaita et al., 2007).
5. Data Processing in Entomological Research
Tang and Zhang (2013) discuss the DPS software, which can be utilized in experimental design, statistical analysis, and data mining in biological research. This software, with its specific functions tailored for biological studies, could aid in the data analysis and experimental design aspects of DMeOB research (Tang & Zhang, 2013).
Mecanismo De Acción
Target of Action
DMeOB, also known as 3,3’-Dimethoxybenzaldazine, primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, influencing various neurological processes.
Mode of Action
DMeOB acts as a negative allosteric modulator of the mGluR5 receptor . This means it binds to a site on the receptor different from the active site, altering the receptor’s conformation and reducing its activity. The result is a decrease in the receptor’s response to its ligand, glutamate.
Result of Action
The primary result of DMeOB’s action is the modulation of the mGluR5 receptor’s activity, leading to a decrease in the excitatory signal within the central nervous system . This could have potential implications in conditions where glutamate signaling is dysregulated.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNPHFBYHYNMHC-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425967 | |
| Record name | DMeOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DMeOB | |
CAS RN |
40252-74-2, 41097-48-7 | |
| Record name | DMeOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMEOB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)








